2-(4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidino)acetonitrile
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Overview
Description
The compound appears to contain a pyrazole ring, which is a type of aromatic organic compound. The pyrazole ring is attached to a piperidine ring, which is a common structure in many pharmaceutical drugs due to its ability to mimic the basic nitrogen heterocycles found in biomolecules . The compound also contains a trifluoromethyl group, which can greatly influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data for this compound, I can’t provide a detailed molecular structure analysis .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. The trifluoromethyl group is known to be quite stable but can participate in certain types of reactions . The pyrazole and piperidine rings can also engage in various reactions depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which can influence the compound’s polarity and reactivity .Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
Research highlights the critical role of potent and selective chemical inhibitors in studying hepatic Cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a diverse number of drugs. Understanding the selectivity of these inhibitors aids in deciphering the involvement of specific CYP isoforms, crucial for predicting drug-drug interactions (DDIs) (Khojasteh et al., 2011).
Trifluoromethylpyrazoles as Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles, closely related to the core structure of the compound , have garnered attention for their anti-inflammatory and antibacterial properties in medicinal chemistry. The presence of the trifluoromethyl group, especially on specific positions of the pyrazole nucleus, significantly influences the activity profile of these compounds (Kaur, Kumar, & Gupta, 2015).
Exploration of Small Molecules against Fusarium oxysporum
A review of tested small molecules against the pathogen Fusarium oxysporum highlights the importance of chemical compounds in combating agricultural diseases, showcasing the broader application of synthetic compounds in addressing plant pathogens and understanding their structure-activity relationships (Kaddouri et al., 2022).
Synthesis of Heterocycles
The synthesis of heterocycles using 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones demonstrates the utility of such compounds as building blocks for creating a variety of heterocyclic compounds. This research underlines the potential of utilizing complex chemical structures for the synthesis of compounds with various applications, including medicinal chemistry (Gomaa & Ali, 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-[4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidin-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4/c18-17(19,20)14-3-1-2-13(10-14)16-11-15(22-23-16)12-4-7-24(8-5-12)9-6-21/h1-3,10-12H,4-5,7-9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBKNGYRCOWNQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC(=CC=C3)C(F)(F)F)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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